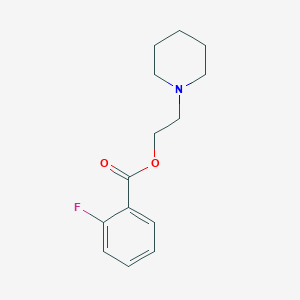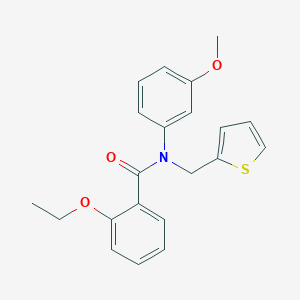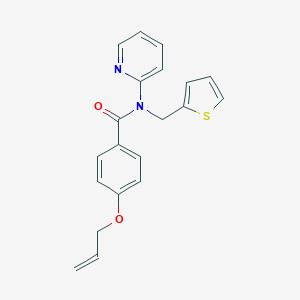![molecular formula C26H15FN2O5S B257422 Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B257422.png)
Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. The compound belongs to the class of chromeno[2,3-c]pyrrole derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties.
Mechanism of Action
The exact mechanism of action of Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is not fully understood. However, studies suggest that the compound may exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells, as well as inhibiting various signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, the compound has been demonstrated to possess antibacterial and antifungal activities, as well as anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate for lab experiments is its potent anticancer properties, which make it a promising candidate for the development of new anticancer drugs. However, one of the limitations of the compound is its relatively complex synthesis method, which may limit its scalability for large-scale production.
Future Directions
There are several future directions for research on Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate. One area of interest is the development of new analogs of the compound with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of the compound and to identify potential drug targets. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of the compound in humans.
Synthesis Methods
The synthesis of Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves the reaction of 6-fluoro-1,3-benzothiazole-2-amine with ethyl 4-(benzyloxy)benzoate in the presence of potassium carbonate and N,N-dimethylformamide. The resulting product is then subjected to a series of reactions, including cyclization, deprotection, and esterification, to obtain the final compound.
Scientific Research Applications
Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been extensively studied for its potential therapeutic applications. In particular, the compound has been shown to possess potent anticancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.
properties
Product Name |
Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate |
|---|---|
Molecular Formula |
C26H15FN2O5S |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H15FN2O5S/c1-33-25(32)14-8-6-13(7-9-14)21-20-22(30)16-4-2-3-5-18(16)34-23(20)24(31)29(21)26-28-17-11-10-15(27)12-19(17)35-26/h2-12,21H,1H3 |
InChI Key |
OUOFAFFJDZNOKE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)F)OC6=CC=CC=C6C3=O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)F)OC6=CC=CC=C6C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B257351.png)
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)


![N-[4-(dimethylamino)benzyl]-5-(4-ethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide](/img/structure/B257358.png)

![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B257360.png)

![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B257365.png)
![2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257366.png)